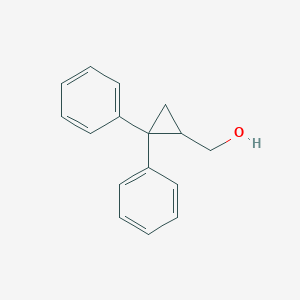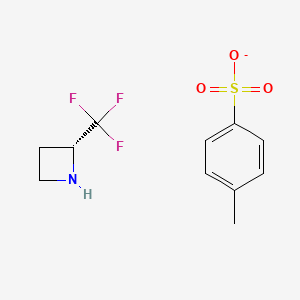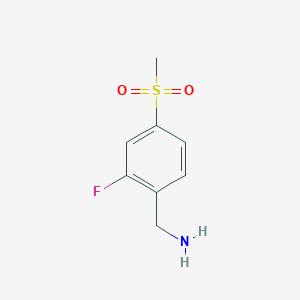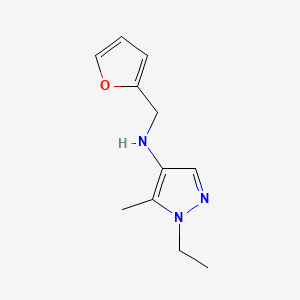![molecular formula C13H17N3O B15050445 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050445.png)
1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group and a methoxyphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The final product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the methoxyphenylmethyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: A compound with a similar methoxyphenylmethyl group but different overall structure.
4-Methoxyphenethylamine: Another compound with a methoxyphenyl group but different functional groups attached.
Uniqueness
1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
UWWZTVOZJXSOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15050363.png)
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15050364.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15050366.png)

![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050369.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15050370.png)

![[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B15050388.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B15050401.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B15050420.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050438.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050453.png)
